N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide
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Overview
Description
. This compound is known for its unique structure, which combines elements of both sulfonyl and carboximidamide groups, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the sulfonyl and carboximidamide precursors. One common method involves the reaction of N,N-diethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carboximidamide groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]acetamidine
- N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzamide
- N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]urea
Uniqueness
N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide stands out due to its unique combination of sulfonyl and carboximidamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-4-20(5-2)18(16-12-7-6-8-13-16)19-23(21,22)17-14-10-9-11-15(17)3/h6-14H,4-5H2,1-3H3/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYRCNKBICEXOE-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=CC=C1C)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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